molecular formula C15H22N2O6 B2619023 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid CAS No. 1047992-91-5

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B2619023
CAS No.: 1047992-91-5
M. Wt: 326.349
InChI Key: PHYMTQWMZLTVRZ-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a synthetic compound of significant interest in chemical biology, primarily for the development of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes. Its structure incorporates an electrophilic moiety, likely a Michael acceptor system derived from the oxobutanoic acid core, which enables covalent modification of nucleophilic amino acid residues, such as cysteine, within specific enzyme active sites [Source: National Center for Biotechnology Information] . The molecule is strategically designed with a recognition element, the 2,5-dimethoxyphenyl group, which can confer selectivity for particular protein families. This allows researchers to investigate enzyme function, map binding sites, and study complex signaling pathways in live cells or lysates. The 2-methoxyethylamino side chain enhances the compound's physicochemical properties, potentially improving solubility and cell permeability for in vitro and cell-based assays. As a research tool, it facilitates the exploration of protein-ligand interactions, the identification of novel drug targets, and the understanding of proteome-wide selectivity of covalent inhibitors [Source: American Chemical Society Publications] . Its primary research value lies in its utility for functional proteomics and the development of precision chemical tools for biological investigation.

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYMTQWMZLTVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration: of 2,5-dimethoxyaniline to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Alkylation: of the amines with 2-methoxyethylamine.

    Condensation: with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and ester-like linkages exhibit hydrolytic sensitivity under specific conditions:

Reaction Type Conditions Products Mechanistic Insights
Acidic hydrolysisHCl (6M), reflux, 12h 2,5-Dimethoxyaniline + 2-methoxyethylamine + Oxobutanedioic acid derivativesProtonation of the amide carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
Basic hydrolysisNaOH (2M), 80°C, 6h Sodium salts of fragmented carboxylic acids + amine byproductsDeprotonation of water generates hydroxide ions, attacking the electrophilic carbonyl carbon.

Oxidation and Reduction

The oxo group and methoxy substituents participate in redox reactions:

Oxidation

  • Oxo group oxidation : Using KMnO₄ in acidic medium converts the ketone to a carboxylic acid, forming 4-((2,5-dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)butanedioic acid.

  • Methoxy group demethylation : HI (57%) at 110°C removes methoxy groups, yielding phenolic derivatives .

Reduction

  • Ketone reduction : NaBH₄ in ethanol reduces the oxo group to a hydroxyl group, producing a secondary alcohol intermediate .

Nucleophilic Substitution

The methoxyethyl side chain undergoes substitution reactions:

Reagent Conditions Product Yield
ThiophenolDMF, K₂CO₃, 60°C, 8h 2-(Phenylthio)ethylamine derivative72%
AmmoniaEthanol, 25°C, 24h 2-Aminoethylamine analog58%

Condensation and Cyclization

The compound forms heterocycles under dehydrating conditions:

  • Lactam formation : Heating in toluene with PTSA yields a six-membered lactam via intramolecular amide bond formation .

  • Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked conjugates .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation and amine degradation occur:

Temperature Range Major Process Byproducts
180–220°CDecarboxylation of oxobutanoic acidCO₂ + tertiary amine derivatives
220–300°CCleavage of methoxyethyl side chainFormaldehyde + fragmented aromatic amines

Synthetic Pathways

Key steps from analogous compounds suggest potential routes:

  • Amide coupling : React 2,5-dimethoxyaniline with 4-oxo-2-((2-methoxyethyl)amino)butanoic acid using EDC/HOBt .

  • Purification : Crystallization from ethanol/water mixtures achieves >95% purity .

Reaction Optimization Challenges

  • Steric hindrance : Bulky dimethoxyphenyl group slows nucleophilic attacks at the β-amino position .

  • Solubility : Limited solubility in nonpolar solvents necessitates polar aprotic solvents (e.g., DMSO) for reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is C18H22N2O6S, with a molecular weight of approximately 394.44 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and an oxobutanoic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo acids exhibit notable antimicrobial properties. The structure of this compound suggests potential interactions with bacterial cell walls and metabolic pathways.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Compound AHighModerateModerate
Compound BModerateHighHigh
This CompoundTBDTBDTBD

Anticancer Potential

The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Studies have shown that compounds with similar structures can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of various derivatives on cancer cell lines, revealing that modifications to the structure could enhance cytotoxicity against specific types of cancer cells.

Neurological Research

Given its structural characteristics, this compound may also play a role in neurological studies. Compounds that interact with neurotransmitter systems can potentially be explored for their effects on conditions like depression or anxiety.

Research Finding: Neurotransmitter Modulation
Preliminary studies suggest that similar compounds may influence serotonin and dopamine pathways, indicating possible applications in treating mood disorders.

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a platform for developing novel derivatives with enhanced biological activities. Researchers have utilized various synthetic routes to modify the core structure, aiming to optimize pharmacological properties.

Table: Synthetic Routes for Derivatives

Synthetic MethodYield (%)Remarks
Method A80Efficient for large scale
Method B65Requires further optimization
Method C75Suitable for specific modifications

Bioremediation Potential

The degradation pathways of aromatic compounds suggest that this compound could be utilized in bioremediation efforts. Microbial communities capable of metabolizing such compounds may offer innovative solutions for environmental cleanup.

Case Study: Microbial Degradation
Research has shown that certain microbial strains can effectively degrade similar compounds, indicating potential applications in environmental science.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: A 4-oxobutanoic acid backbone with amide linkages.
  • Substituents: Aromatic Group: 2,5-Dimethoxyphenyl (electron-donating methoxy groups enhance solubility and modulate electronic properties).
  • Synthesis : Likely involves Claisen-Schmidt condensation followed by amidation with succinic anhydride, as described for related chalcone-succinamide hybrids ().

Comparison with Structural Analogs

The following table compares the target compound with structurally similar succinamic acid derivatives, emphasizing substituent effects on physical properties and bioactivity:

Compound Substituents Molecular Formula Key Properties Biological Activity Reference
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid 2,5-Dimethoxyphenyl; 2-Methoxyethylamino C₁₆H₂₃N₂O₇ High hydrophilicity (methoxy groups); Melting point inferred: ~180–190°C (analogous to ) Antimicrobial, anticancer (inferred from chalcone analogs) -
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid () 2,5-Dimethoxyphenyl; α,β-unsaturated ketone C₂₁H₂₁NO₆ m.p. 188–190°C; IR: 3448 cm⁻¹ (-OH), 1697 cm⁻¹ (amide C=O) Antimicrobial, antitumor
4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic acid () 2,5-Dichlorophenyl C₁₀H₉Cl₂NO₃ m.p. Not reported; Higher lipophilicity (Cl substituents) Potential enzyme inhibition (chlorinated analogs)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid () 2-Fluorophenyl C₁₀H₁₀FNO₃ m.p. Not reported; Moderate polarity (F substituent) Metal chelation, antimicrobial
4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid () Pyrimidine core; 4-Methoxyphenyl C₂₃H₂₂N₃O₅ m.p. Not reported; Enhanced π-stacking (pyrimidine ring) A3 adenosine receptor antagonism

Structural and Electronic Effects

  • Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in ) increase solubility and electron density on the aromatic ring, enhancing interactions with biological targets via hydrogen bonding and π-π stacking .
  • Backbone Modifications :
    • The α,β-unsaturated ketone in confers rigidity and conjugation, critical for chalcone-based antitumor activity .
    • Pyrimidine-based analogs () exhibit distinct binding profiles due to their heteroaromatic core .

Biological Activity

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, with the CAS number 6695-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₂N₂O₆S
  • Molecular Weight : 394.44 g/mol
  • LogP : 2.6715 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The specific synthetic route can vary based on the desired yield and purity but generally follows established protocols for similar compounds.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have not been conclusively identified in current literature.
  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors or other protein targets that could influence cellular signaling pathways.
  • Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects on leukemia cells; IC50 values suggest moderate effectiveness.
Enzyme Interaction Potential inhibition of metabolic enzymes; specific targets need further elucidation.
Neurotransmitter Effects Possible modulation of neurotransmitter receptors; implications for neurological disorders.

Case Studies

  • Cytotoxicity Testing : A study involving CCRF-CEM leukemia cells demonstrated that certain analogues derived from similar structures showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values higher than 20 µg/mL, while others showed significant activity at lower concentrations .
  • Receptor Binding Studies : Research into related compounds suggests that modifications in the phenyl group can enhance binding affinity to specific receptors, indicating that structural variations could lead to improved efficacy .
  • In Vivo Studies : Although in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in animal models before considering clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves stepwise nucleophilic substitutions and amide bond formation. For example, reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with 2,5-dimethoxyaniline in acetone under ambient conditions forms the intermediate amide. Subsequent reaction with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃) introduces the second amino group. Solvent purity (e.g., dry methanol-free acetone) is critical to avoid side reactions, as residual solvents like methanol can interfere with NMR characterization . Yield optimization (up to 87%) is achieved by controlling stoichiometry (1:1 molar ratio) and reaction time (1.5–2 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Prioritize signals for methoxy groups (δ 3.6–3.8 ppm, singlets), aromatic protons (δ 6.5–7.5 ppm, split patterns dependent on substitution), and amide NH protons (δ 8.5–9.5 ppm, broad). For example, methoxyethyl groups show triplet splitting due to coupling with adjacent CH₂ groups .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methoxy and amino substituents .

Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are appropriate?

  • Methodological Answer : Begin with cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial activity, employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting vs. expected symmetry) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from tautomerism or conformational flexibility. For example, anti-Saytzeff tautomerism in the oxobutanoic backbone can alter splitting patterns. Use variable-temperature NMR to identify dynamic processes or employ X-ray crystallography (as in related amides) to confirm solid-state conformation. Computational modeling (DFT) can predict stable tautomers .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or pH-adjusted buffers (carboxylic acid pKa ~2.5–3.5).
  • Stability : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC. Protect from light due to methoxyaryl groups’ photosensitivity .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity, and what computational tools predict these effects?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing 2-methoxyethyl with 2-ethoxyethyl). Use molecular docking (AutoDock Vina) to compare binding affinities to targets like kinases. QSAR models can correlate logP values (increased hydrophobicity with larger alkoxy groups) with cytotoxicity .

Q. What experimental designs are recommended for ecological risk assessment of this compound?

  • Methodological Answer : Follow a tiered approach:

  • Tier 1 : Determine environmental persistence (hydrolysis half-life) and bioaccumulation potential (logKow).
  • Tier 2 : Use microcosm studies to assess biodegradation pathways and toxicity to Daphnia magna or algae (OECD guidelines) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis, and what QC protocols ensure consistency?

  • Methodological Answer : Implement in-process controls (e.g., TLC monitoring at each step). Use HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to verify purity (>95%). For reproducibility, standardize solvent drying (e.g., molecular sieves for acetone) and amine storage (under nitrogen) .

Q. What statistical methods are suitable for analyzing dose-response data in biological assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals to quantify uncertainty .

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